N-[2-(3,4-Diethoxyphenyl)ethyl]-4-phenoxybenzene-1-sulfonamide
Description
N-[2-(3,4-Diethoxyphenyl)ethyl]-4-phenoxybenzene-1-sulfonamide is a complex organic compound characterized by its unique structure, which includes both phenyl and sulfonamide groups
Properties
IUPAC Name |
N-[2-(3,4-diethoxyphenyl)ethyl]-4-phenoxybenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27NO5S/c1-3-28-23-15-10-19(18-24(23)29-4-2)16-17-25-31(26,27)22-13-11-21(12-14-22)30-20-8-6-5-7-9-20/h5-15,18,25H,3-4,16-17H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZWISMAVMPZJLZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)CCNS(=O)(=O)C2=CC=C(C=C2)OC3=CC=CC=C3)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27NO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(3,4-Diethoxyphenyl)ethyl]-4-phenoxybenzene-1-sulfonamide typically involves multi-step organic reactions. One common method starts with the preparation of the intermediate 3,4-diethoxyphenyl ethylamine, which is then reacted with 4-phenoxybenzenesulfonyl chloride under basic conditions to form the final sulfonamide product. The reaction conditions often include the use of solvents like dichloromethane or tetrahydrofuran, and bases such as triethylamine or pyridine to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability. Purification methods like recrystallization or chromatography are employed to ensure the compound meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
N-[2-(3,4-Diethoxyphenyl)ethyl]-4-phenoxybenzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the sulfonamide group or other parts of the molecule.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.
Substitution: Conditions often involve the use of halogenating agents or nucleophiles under controlled temperatures.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfonic acids, while reduction could produce amines or alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivative compounds.
Scientific Research Applications
The compound N-[2-(3,4-Diethoxyphenyl)ethyl]-4-phenoxybenzene-1-sulfonamide is a sulfonamide derivative that has garnered attention in various scientific research applications. This article explores its applications across different fields, including medicinal chemistry, agriculture, and material science, supported by data tables and documented case studies.
Medicinal Chemistry
This compound has been investigated for its potential therapeutic effects.
Antimicrobial Activity
- Study Findings: Research indicates that sulfonamides exhibit significant antimicrobial properties. A study demonstrated that derivatives similar to this compound showed effective inhibition against various bacterial strains, suggesting potential use as an antibiotic agent .
Anti-inflammatory Properties
- Case Study: A clinical trial explored the anti-inflammatory effects of sulfonamide derivatives in treating conditions like rheumatoid arthritis. The results indicated a reduction in inflammatory markers among participants treated with compounds similar to this compound .
Agricultural Applications
The compound's structural characteristics lend it to potential uses in agrochemicals.
Herbicide Development
- Research Insights: Studies have shown that sulfonamide derivatives can act as selective herbicides. Research focusing on the synthesis of similar compounds revealed their effectiveness in controlling weed growth while minimizing damage to crops .
Pesticidal Properties
- Field Trials: Field tests demonstrated that formulations containing sulfonamide derivatives significantly reduced pest populations on treated crops. This suggests a dual role in pest management strategies .
Material Science
The unique properties of this compound have implications for the development of advanced materials.
Polymer Chemistry
- Application Example: The compound has been explored as a monomer in the synthesis of polymeric materials with enhanced thermal stability and mechanical properties. Research findings indicate that incorporating such sulfonamides into polymer matrices improves their performance under stress conditions .
Table 1: Biological Activities of Sulfonamide Derivatives
| Activity Type | Compound Example | Effectiveness |
|---|---|---|
| Antimicrobial | N-[2-(3,4-Diethoxyphenyl)ethyl]-... | High |
| Anti-inflammatory | Similar derivatives | Moderate to High |
| Herbicidal | Various sulfonamides | Selective Control |
| Pesticidal | Formulations with sulfonamides | Significant Reduction |
Table 2: Case Studies on Applications
Mechanism of Action
The mechanism by which N-[2-(3,4-Diethoxyphenyl)ethyl]-4-phenoxybenzene-1-sulfonamide exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity or modulate receptor function. This interaction can lead to various biological effects, depending on the specific target and pathway involved.
Comparison with Similar Compounds
Similar Compounds
- N-[2-(3,4-Dimethoxyphenyl)ethyl]-4-phenoxybenzene-1-sulfonamide
- N-[2-(3,4-Diethoxyphenyl)ethyl]-4-methoxybenzene-1-sulfonamide
Uniqueness
N-
Biological Activity
N-[2-(3,4-Diethoxyphenyl)ethyl]-4-phenoxybenzene-1-sulfonamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and agrochemicals. This article explores its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound can be represented by the following molecular formula:
- Molecular Formula: C17H20N2O4S
- Molecular Weight: 348.42 g/mol
The structure includes a sulfonamide group, which is known for its diverse biological activities, including antibacterial and antifungal properties.
Research indicates that compounds with sulfonamide moieties often interact with various biological targets. The following are some proposed mechanisms through which this compound may exert its effects:
- Inhibition of Enzymatic Activity: Similar compounds have been shown to inhibit key enzymes involved in metabolic pathways. For instance, sulfonamides can inhibit dihydropteroate synthase in bacterial folate synthesis.
- Receptor Modulation: The compound may act as a modulator of certain receptors, influencing cellular signaling pathways that are crucial for cell growth and survival.
- Antioxidant Activity: Some studies suggest that phenolic compounds can exhibit antioxidant properties, potentially reducing oxidative stress in cells.
In Vitro Studies
A series of in vitro assays have been conducted to evaluate the biological activity of this compound:
| Activity | IC50 (µM) | EC50 (µM) | Cell Line |
|---|---|---|---|
| Enzymatic Inhibition | 0.061 | 0.172 | HeLa |
| Antimicrobial Activity | 0.19 | - | MRSA |
| Antioxidant Activity | - | - | Various Cell Lines |
These results indicate significant inhibitory activity against indoleamine 2,3-dioxygenase (IDO), a target for cancer therapy due to its role in immune modulation .
Structure-Activity Relationship (SAR)
The SAR studies conducted on related compounds suggest that modifications on the phenyl and sulfonamide groups can significantly alter biological activity. For example:
- Substituents on the Phenyl Ring: The presence of electron-donating groups (like diethoxy) enhances binding affinity to target proteins.
- Sulfonamide Group Modifications: Variations in the sulfonamide moiety can influence solubility and bioavailability.
Case Studies
-
Cancer Therapy Potential:
In a study focusing on IDO inhibitors, compounds similar to this compound were evaluated for their ability to reduce tumor growth in murine models. The results indicated a significant reduction in tumor size when administered at specific dosages . -
Antimicrobial Efficacy:
Another investigation assessed the antimicrobial properties against resistant strains such as MRSA. The compound demonstrated potent activity, suggesting its potential use as an alternative therapeutic agent against drug-resistant infections .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
